1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide
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Overview
Description
1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide is a compound that features both a piperidine and a pyrrolidine ring. These nitrogen-containing heterocycles are commonly found in various biologically active molecules and pharmaceuticals. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable scaffold in medicinal chemistry and drug discovery .
Preparation Methods
The synthesis of 1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide typically involves the formation of the pyrrolidine ring followed by the introduction of the piperidine moiety. One common synthetic route starts with the chloroacetylation of S-proline to form 1-(chloroacetyl)pyrrolidine-2-carbonitrile. This intermediate is then subjected to amidation to introduce the piperidine-4-carbonyl group . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF), as well as catalysts such as palladium on carbon (Pd/C) and lithium hexamethyldisilazide (LiHMDS). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrrolidine and piperidine derivatives .
Scientific Research Applications
1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
1-(Piperidine-4-carbonyl)pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxamide: Lacks the piperidine moiety, resulting in different chemical and biological properties.
Piperidine-4-carboxamide: Lacks the pyrrolidine ring, affecting its reactivity and interaction with biological targets.
Pyrrolidine-2,5-diones: These compounds have different ring structures and functional groups, leading to distinct chemical behaviors and applications
The uniqueness of this compound lies in its dual-ring structure, which provides a combination of properties from both piperidine and pyrrolidine rings, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H19N3O2 |
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Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-(piperidine-4-carbonyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H19N3O2/c12-10(15)9-2-1-7-14(9)11(16)8-3-5-13-6-4-8/h8-9,13H,1-7H2,(H2,12,15) |
InChI Key |
SJHZRBRQHFHBAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCNCC2)C(=O)N |
Origin of Product |
United States |
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